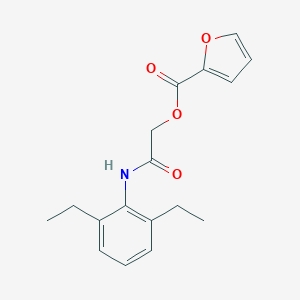
2-(2,6-Diethylanilino)-2-oxoethyl 2-furoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-Diethylanilino)-2-oxoethyl 2-furoate, also known as DEAEF, is a chemical compound that has been widely used in scientific research. It is a derivative of furoic acid and has been used as a reagent in various biochemical and physiological studies. DEAEF has shown promising results in the field of drug discovery and has been used as a potential drug candidate for various diseases.
Wirkmechanismus
The mechanism of action of 2-(2,6-Diethylanilino)-2-oxoethyl 2-furoate is not fully understood, but it is believed to act by inhibiting specific enzymes and proteins in the body. It has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine. This results in an increase in the levels of acetylcholine in the brain, which is beneficial for the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to have antioxidant properties, which makes it beneficial for the treatment of diseases associated with oxidative stress. This compound has also been shown to have anti-inflammatory properties, which makes it useful for the treatment of inflammatory diseases. It has been shown to have a neuroprotective effect, which makes it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,6-Diethylanilino)-2-oxoethyl 2-furoate has several advantages for lab experiments. It is a stable compound and can be easily synthesized in the lab. It has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, the limitations of this compound include its low solubility in water, which makes it difficult to use in aqueous solutions. It also has a short half-life, which limits its use in long-term experiments.
Zukünftige Richtungen
Several future directions for the use of 2-(2,6-Diethylanilino)-2-oxoethyl 2-furoate in scientific research have been proposed. It can be used as a potential drug candidate for the treatment of various diseases. Further studies are needed to understand the mechanism of action of this compound and its potential use in the treatment of neurodegenerative diseases. It can also be used as a fluorescent probe for the detection of metal ions in biological systems. Further studies are needed to optimize the synthesis of this compound and improve its solubility in water.
Synthesemethoden
The synthesis of 2-(2,6-Diethylanilino)-2-oxoethyl 2-furoate involves the reaction of 2,6-diethylaniline with furoic acid in the presence of a catalyst. The reaction is carried out under specific conditions, and the product is obtained after purification. Several methods of synthesis have been reported in the literature, and the yield of the product varies depending on the method used.
Wissenschaftliche Forschungsanwendungen
2-(2,6-Diethylanilino)-2-oxoethyl 2-furoate has been extensively used in scientific research for various applications. It has been used as a fluorescent probe for the detection of metal ions in biological systems. This compound has also been used as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have antioxidant and anti-inflammatory properties, which makes it a promising candidate for the treatment of various diseases.
Eigenschaften
Molekularformel |
C17H19NO4 |
|---|---|
Molekulargewicht |
301.34 g/mol |
IUPAC-Name |
[2-(2,6-diethylanilino)-2-oxoethyl] furan-2-carboxylate |
InChI |
InChI=1S/C17H19NO4/c1-3-12-7-5-8-13(4-2)16(12)18-15(19)11-22-17(20)14-9-6-10-21-14/h5-10H,3-4,11H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
AWOMHCWZGHMXQP-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)COC(=O)C2=CC=CO2 |
Kanonische SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)COC(=O)C2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-bromo-N-(3-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270840.png)
![6-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270841.png)
![6-bromo-N-(4-bromophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270842.png)
![6-bromo-N-(2,4-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270843.png)
![6-bromo-N-(3-chloro-4-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270845.png)
![6-bromo-N-(4-ethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270849.png)
![6-bromo-N-(2,4-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270850.png)
![N-[4-(benzyloxy)phenyl]-6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270851.png)
![2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270854.png)
![2-Oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B270855.png)
![2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270856.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 5-oxo-1-(1-phenylethyl)-3-pyrrolidinecarboxylate](/img/structure/B270858.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270859.png)
![2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270860.png)